2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate
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Overview
Description
2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features multiple functional groups, including bromobenzoyloxy, hydroxyphenyl, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromobenzoyloxy group: This can be achieved by reacting 4-bromobenzoic acid with an appropriate alcohol in the presence of a dehydrating agent.
Introduction of the formamido group: This step might involve the reaction of an amine with formic acid or a formylating agent.
Coupling reactions: The final step could involve coupling the intermediate compounds under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The formamido group can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobenzoyloxy)phenyl 4-bromobenzoate
- 4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate
Uniqueness
The uniqueness of 2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C28H18Br2N2O6 |
---|---|
Molecular Weight |
638.3 g/mol |
IUPAC Name |
[2-(4-bromobenzoyl)oxy-4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H18Br2N2O6/c29-20-10-6-18(7-11-20)27(35)37-24-14-5-17(16-31-32-26(34)22-3-1-2-4-23(22)33)15-25(24)38-28(36)19-8-12-21(30)13-9-19/h1-16,33H,(H,32,34)/b31-16+ |
InChI Key |
VIOSWQLGWDXHNU-WCMJOSRZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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